Cas no 625394-68-5 (8-Bromo-6-methyl-3,4-dihydro-2h-1,4-benzoxazine)
8-Bromo-6-methyl-3,4-dihydro-2h-1,4-benzoxazine Chemical and Physical Properties
Names and Identifiers
-
- 8-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 8-BROMO-6-METHYL-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE
- G69317
- JSBAIKUUINFLEM-UHFFFAOYSA-N
- 625394-68-5
- NS-02896
- SCHEMBL4481502
- DTXSID20626423
- 8-Bromo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- AKOS016392797
- MFCD10688437
- 8-Bromo-6-methyl-3,4-dihydro-2h-1,4-benzoxazine
-
- Inchi: 1S/C9H10BrNO/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h4-5,11H,2-3H2,1H3
- InChI Key: JSBAIKUUINFLEM-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC2=C1OCCN2
Computed Properties
- Exact Mass: 226.99458g/mol
- Monoisotopic Mass: 226.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.3Ų
8-Bromo-6-methyl-3,4-dihydro-2h-1,4-benzoxazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615366-100mg |
8-Bromo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine |
625394-68-5 | 98% | 100mg |
¥4145.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615366-250mg |
8-Bromo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine |
625394-68-5 | 98% | 250mg |
¥5125.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615366-1g |
8-Bromo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine |
625394-68-5 | 98% | 1g |
¥6683.00 | 2024-05-06 |
8-Bromo-6-methyl-3,4-dihydro-2h-1,4-benzoxazine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 8-Bromo-6-methyl-3,4-dihydro-2h-1,4-benzoxazine
Comprehensive Analysis of 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 625394-68-5): Properties, Applications, and Research Insights
The compound 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 625394-68-5) is a brominated derivative of the benzoxazine family, which has garnered significant attention in pharmaceutical and materials science research. With its unique molecular structure featuring a bromine substituent at the 8-position and a methyl group at the 6-position, this compound serves as a versatile intermediate in organic synthesis. Researchers and industry professionals frequently search for "benzoxazine derivatives," "8-Bromo-6-methyl applications," and "CAS 625394-68-5 supplier," highlighting its relevance in modern chemistry.
In recent years, the demand for heterocyclic compounds like 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has surged due to their role in drug discovery and advanced material development. The compound's electron-rich aromatic system and bromine functional group make it a valuable precursor for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are critical for creating complex molecules used in pharmaceuticals, agrochemicals, and organic electronics. Searches for "benzoxazine synthesis" and "brominated intermediates" reflect growing interest in its synthetic utility.
From a structural perspective, 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine exhibits a fused bicyclic framework combining a benzene ring with an oxazine moiety. This architecture contributes to its thermal stability and solubility in common organic solvents, making it suitable for diverse experimental conditions. Researchers exploring "benzoxazine polymerization" or "small molecule inhibitors" often encounter this compound as a building block. Its methyl group enhances lipophilicity, a property highly sought after in medicinal chemistry for improving drug bioavailability.
The applications of CAS 625394-68-5 extend beyond traditional chemistry. In the era of green chemistry and sustainable synthesis, this compound aligns with trends toward atom-efficient reactions. Laboratories focusing on "catalysis" or "flow chemistry" utilize its reactivity to minimize waste generation. Additionally, its potential in photovoltaic materials and OLEDs (Organic Light-Emitting Diodes) has sparked queries like "benzoxazine in optoelectronics," demonstrating its interdisciplinary importance.
Quality control and analytical characterization of 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and consistency, addressing common search terms like "CAS 625394-68-5 purity analysis." Suppliers and manufacturers emphasize compliance with REACH and GMP standards, catering to global regulatory requirements. The compound's storage stability under inert atmospheres further enhances its practicality for industrial-scale use.
Future research directions for 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine may explore its biological activity, given the pharmacological relevance of benzoxazine scaffolds in modulating enzyme systems. Queries such as "benzoxazine as kinase inhibitors" or "neuroprotective agents" suggest untapped potential. Collaborative efforts between academia and industry continue to expand its applications, reinforcing its status as a cornerstone in synthetic chemistry.
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